![molecular formula C26H23ClN4O4S B2788419 N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide CAS No. 451464-80-5](/img/structure/B2788419.png)
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is a complex organic compound that features a quinazolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone structure.
Thioether Formation:
Amide Bond Formation: The final step involves the coupling of the thioether intermediate with 3-chlorobenzylamine under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for nitro group reduction.
Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for thioether oxidation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chlorobenzyl position.
Major Products
Reduction of Nitro Group: 3-aminobenzyl derivative.
Oxidation of Thioether: Sulfoxide or sulfone derivatives.
Substitution of Chlorobenzyl Group: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: Used as a probe to study the interaction of quinazolinone derivatives with biological targets.
Chemical Biology: Employed in the development of chemical tools to investigate cellular pathways and mechanisms.
Wirkmechanismus
The mechanism of action of N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The thioether and nitrobenzyl groups may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-chlorobenzyl)-4-oxoquinazolin-3(4H)-yl)butanamide: Lacks the thioether and nitrobenzyl groups.
N-(3-nitrobenzyl)-4-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)butanamide: Has the nitro and chloro groups swapped.
Uniqueness
N-[(3-chlorophenyl)methyl]-4-(2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)butanamide is unique due to the presence of both the thioether and nitrobenzyl groups, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4S/c27-20-8-3-6-18(14-20)16-28-24(32)12-5-13-30-25(33)22-10-1-2-11-23(22)29-26(30)36-17-19-7-4-9-21(15-19)31(34)35/h1-4,6-11,14-15H,5,12-13,16-17H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSYVOMODRMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
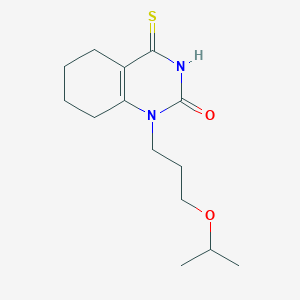
amine](/img/structure/B2788339.png)
![4-ethyl-3-[(4-methylbenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2788340.png)
![Ethyl 2-[({[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2788341.png)
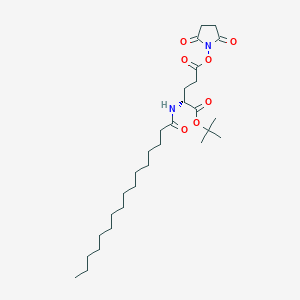
![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2788344.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-methylpropyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2788345.png)
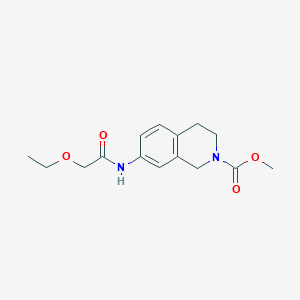
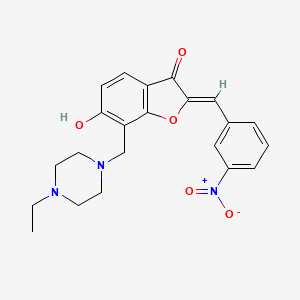
![4-fluoro-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2788348.png)
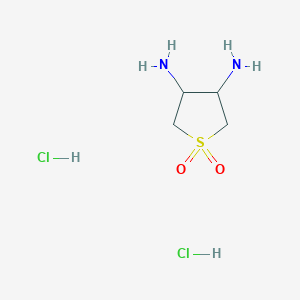

![Methyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B2788352.png)
![6-{[4-(4-fluorophenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2788356.png)
